Rel-methyl (1R,2R)-2-phenylcyclobutane-1-carboxylate
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Overview
Description
Rel-methyl (1R,2R)-2-phenylcyclobutane-1-carboxylate is a chemical compound with a unique structure characterized by a cyclobutane ring substituted with a phenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (1R,2R)-2-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid derivatives with cyclobutanone in the presence of a strong base, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1R,2R)-2-phenylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenylcyclobutane carboxylic acid.
Reduction: Formation of phenylcyclobutane-1-methanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Rel-methyl (1R,2R)-2-phenylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rel-methyl (1R,2R)-2-phenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rel-methyl (1R,2R)-2-(2-bromophenyl)cyclopropanecarboxylate
- Rel-methyl (1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylate
Uniqueness
Rel-methyl (1R,2R)-2-phenylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl (1R,2R)-2-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11+/m0/s1 |
InChI Key |
HYKSBYAKIAMERH-WDEREUQCSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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